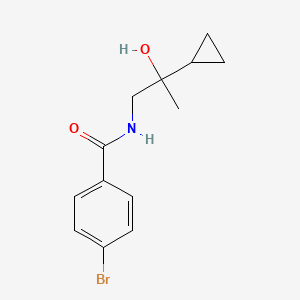

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(17,10-4-5-10)8-15-12(16)9-2-6-11(14)7-3-9/h2-3,6-7,10,17H,4-5,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGMYNXQLKFAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)Br)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4-Bromobenzoic Acid

4-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Thionyl chloride (5 equiv) is refluxed with the acid in dichloromethane (DCM) for 4–6 hours, yielding 4-bromobenzoyl chloride with >95% conversion.

Typical Procedure:

4-Bromobenzoic acid (10.0 g, 45 mmol) + SOCl₂ (25 mL) → Reflux, 4 h

↓

Remove excess SOCl₂ under reduced pressure

↓

Obtain 4-bromobenzoyl chloride (yield: 98%, pale yellow liquid)

Key Considerations:

- Excess SOCl₂ ensures complete conversion.

- Moisture-free conditions prevent hydrolysis back to the acid.

Preparation of 2-Cyclopropyl-2-Hydroxypropylamine

Epoxide Ring-Opening Strategy

Cyclopropylmethyl glycidyl ether undergoes nucleophilic attack by ammonia or a protected amine.

Step 1: Synthesis of Cyclopropylmethyl Glycidyl Ether

Cyclopropanemethanol + Epichlorohydrin → Base (KOH), 0°C → Cyclopropylmethyl glycidyl ether

Step 2: Ammonolysis

Cyclopropylmethyl glycidyl ether + NH₃ (aq.) → 60°C, 12 h → 2-Cyclopropyl-2-hydroxypropylamine (yield: 65–70%)

Reductive Amination of 2-Cyclopropyl-2-Hydroxypropanal

2-Cyclopropyl-2-hydroxypropanal + NH₃·BH₃ → MeOH, 25°C → Target amine (yield: 55–60%)

Analytical Data for 2-Cyclopropyl-2-Hydroxypropylamine:

- ¹H NMR (CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), 1.45 (s, 3H, C(CH₃)), 3.15 (br s, 2H, NH₂), 3.70 (s, 1H, OH).

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

Conditions:

4-Bromobenzoyl chloride (1.0 equiv) + 2-Cyclopropyl-2-hydroxypropylamine (1.2 equiv)

→ 10% NaOH (aq.), DCM, 0°C → Stir 2 h

↓

Yield: 70–75%

Carbodiimide-Mediated Coupling

Protocol Adapted from PMC3344590:

4-Bromobenzoic acid (10.0 g, 45 mmol) + HOBt (9.0 g, 66.6 mmol) + DIC (8.5 mL)

→ DMF (150 mL), 25°C, 30 min

↓

Add 2-cyclopropyl-2-hydroxypropylamine (54 mmol) → Stir 12 h

↓

Workup: H₂O (200 mL), DCM extraction, 5% NaOH/HCl washes

↓

Recrystallization (cyclohexane:DCM 1:10) → Pure product (yield: 80%)

Optimization Notes:

- DIC vs. EDCl: DIC minimizes racemization but requires anhydrous conditions.

- Solvent Choice: DMF enhances solubility but complicates removal; THF or DCM alternatives exist.

Purification and Characterization

Recrystallization

Optimal solvent system: Cyclohexane:Dichloromethane (1:10) achieves >99% purity by removing unreacted amine and diisopropylurea byproducts.

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 7.75 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 3.85 (s, 1H, OH), 3.40 (m, 2H, NCH₂), 1.50 (s, 3H, C(CH₃)), 1.10–1.30 (m, 4H, cyclopropyl CH₂).

- MS (EI): m/z 298.1 [M]⁺ (calc. 298.18).

Alternative Synthetic Routes

Ullmann-Type Coupling

Aryl halides and amines react under CuI/L-proline catalysis, though yields for bulky amines (e.g., 2-cyclopropyl-2-hydroxypropylamine) are suboptimal (40–50%).

Enzymatic Amidations

Lipase-catalyzed reactions in non-aqueous media (e.g., Candida antarctica Lipase B) show promise for enantioselective synthesis but remain exploratory.

Industrial-Scale Considerations

- Cost Drivers: Cyclopropylamine derivatives account for >60% of raw material costs.

- Green Chemistry Metrics:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.

Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Formation of ketones or aldehydes from the hydroxy group.

Reduction: Formation of amines from the carbonyl group.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C15H21BrN2O3

Molecular Weight: 351.25 g/mol

Melting Point: 123-125°C

Solubility: Soluble in DMSO, ethanol, and methanol; insoluble in water.

The compound features a benzamide core with a bromine atom at the para position and a cyclopropyl-2-hydroxypropyl substituent, which contributes to its reactivity and biological interactions.

Chemistry

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide serves as a valuable building block in organic synthesis. It can undergo various reactions:

- Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

- Reduction: The carbonyl group can be reduced back to a hydroxy group.

- Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

These chemical transformations allow for the development of more complex molecules that may exhibit enhanced properties or novel functionalities.

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts:

- Anti-inflammatory Properties: Preliminary studies suggest that 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide may inhibit pathways associated with inflammation by modulating enzyme activity.

- Anticancer Potential: The structural characteristics of the compound imply potential efficacy against certain cancer types. In vitro studies have shown promising results regarding its cytotoxic effects on various cancer cell lines.

Case Study 1: Anti-inflammatory Mechanism

In a study investigating the anti-inflammatory effects of this compound, researchers found that it selectively binds to specific receptors involved in inflammatory pathways. The inhibition of these pathways resulted in reduced inflammatory markers in cell line experiments, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

A separate investigation assessed the cytotoxic effects of 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide on different cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, leading to apoptosis in treated cells. The mechanism was attributed to the compound's ability to induce oxidative stress and disrupt cellular homeostasis.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The cyclopropyl and hydroxypropyl groups may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Bromo-2-Fluoro-N-(2-Hydroxypropyl)Benzamide (CID 43418367)

- Structural Differences : The fluorine atom at the benzamide’s 2-position and a simpler hydroxypropyl group (lacking cyclopropyl) distinguish this analog.

- The absence of a cyclopropyl group reduces steric hindrance, which could improve solubility compared to the target compound .

4-Bromo-N-(Di-n-Propylcarbamothioyl)Benzamide

- Structural Differences : Replaces the hydroxypropyl-cyclopropyl group with a thiourea (carbamothioyl) moiety.

- Coordination Chemistry : Acts as a bidentate ligand via sulfur (thiocarbonyl) and oxygen (carbonyl) atoms, forming stable metal complexes. This contrasts with the target compound, where the hydroxyl group may participate in hydrogen bonding or act as a weak ligand .

TAS1553 and Compound 1 (Sulfonamide Derivatives)

- Structural Differences : Feature sulfonamide instead of benzamide backbones, with naphthyl or fluoro-dimethylphenyl substituents.

- Biological Relevance : These compounds inhibit ribonucleotide reductase, suggesting that the target benzamide’s amide group could mimic sulfonamide pharmacophores. However, the cyclopropyl group’s rigidity might limit binding affinity compared to TAS1553’s flexible substituents .

Physicochemical and Spectroscopic Properties

FT-IR Spectral Comparisons

- The target compound shares characteristic peaks (C=O, C-O, N-H) with benzoylthiourea derivatives like 4-bromo-N-(dimethylcarbamothioyl)benzamide . However, the absence of thiocarbonyl (C=S) stretches (~1250 cm⁻¹) in the target compound distinguishes its IR profile .

Melting Points and Solubility

- N-(2-((4-Chlorobenzyl)Amino)-1-(4-Methoxyphenyl)-2-Oxoethyl)-4-Methyl-N-Propylbenzamide (): Melts at 142.9–143.4°C, with a polarity coefficient of 0.5. The target compound’s cyclopropyl group may elevate its melting point due to increased crystallinity, while the hydroxyl group could enhance aqueous solubility compared to non-polar analogs .

Data Tables

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Key Substituents | Functional Groups |

|---|---|---|---|

| Target Compound | C₁₃H₁₆BrNO₂ | 4-Br, cyclopropyl, hydroxypropyl | Amide, hydroxyl |

| 4-Bromo-2-fluoro-N-(2-hydroxypropyl)benzamide | C₁₀H₁₁BrFNO₂ | 4-Br, 2-F, hydroxypropyl | Amide, hydroxyl |

| 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide | C₁₄H₁₉BrN₂OS | 4-Br, thiourea | Amide, thiocarbonyl |

| TAS1553 | C₂₄H₂₂ClFN₂O₅S | Sulfonamide, fluoro-dimethylphenyl | Sulfonamide, oxadiazolone |

Table 2: Physicochemical Properties

| Compound Name | Melting Point (°C) | Solubility (LogP) | Key Spectral Peaks (FT-IR, cm⁻¹) |

|---|---|---|---|

| Target Compound | Not reported | Moderate (estimated) | 1680 (C=O), 3300 (O-H/N-H) |

| 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide | Not reported | Low | 1660 (C=O), 1250 (C=S) |

| N-(2-((4-Chlorobenzyl)Amino)-...)benzamide | 142.9–143.4 | 0.7 (polar) | 1700 (C=O), 3300 (N-H) |

Biological Activity

4-Bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a bromine atom at the para position of a benzamide derivative, with a cyclopropyl and a hydroxypropyl group contributing to its unique properties. The molecular structure can be represented as follows:

The biological activity of 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. These interactions can lead to inhibition or activation of signaling pathways involved in cellular processes such as proliferation and apoptosis.

Key Molecular Targets

- Kinases : The compound has shown potential as an inhibitor of several kinases, which are critical in cancer biology.

- Enzymes : It may also interact with enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.85 | Induction of apoptosis |

| A549 | 3.0 | Inhibition of cell cycle progression |

| HCT116 | 4.53 | Targeting VEGFR-2 signaling |

These values indicate that the compound exhibits significant potency against these cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest.

Anti-inflammatory Activity

In addition to anticancer properties, the compound has been investigated for anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific cytokines or enzymes associated with inflammation.

Study 1: Anticancer Screening

A comprehensive screening of various compounds, including 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzamide, was conducted on multicellular spheroids to evaluate their anticancer efficacy. The study found that this compound significantly reduced spheroid growth compared to control groups, indicating strong anticancer activity .

Study 2: Kinase Inhibition Profiling

In a kinase inhibition profiling study, the compound was assessed against a panel of kinases. Results showed that it effectively inhibited several key kinases involved in tumorigenesis, with IC50 values ranging from nanomolar to low micromolar concentrations .

Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds revealed that modifications at the benzamide moiety could enhance potency and selectivity against specific targets. The introduction of electron-withdrawing groups like bromine has been linked to increased activity against certain kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.